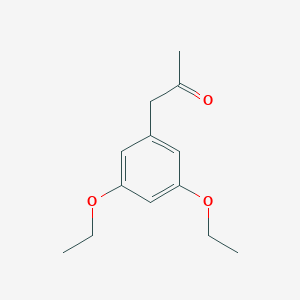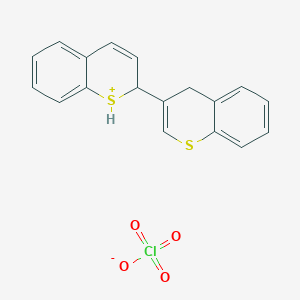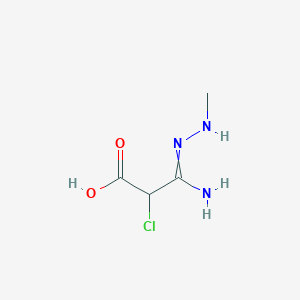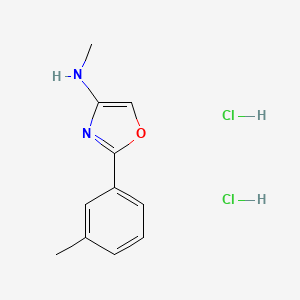
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O. It is known for its light yellow solid form and has a molecular weight of 261.15 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves several steps. The primary synthetic route includes the formation of the oxazole ring followed by the introduction of the methylamine group. The reaction conditions typically involve the use of reagents such as m-tolylamine and glyoxal in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methylamine group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride can be compared with other similar compounds such as:
- 2-m-Tolyl-oxazol-4-yl-methanol
- 2-m-Tolyl-oxazol-4-yl-methylamine
- 2-m-Tolyl-oxazol-4-yl-methylamine hydrochloride
These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of 2-m-Tolyl-oxazol-4-yl-methylamine dihydrochloride lies in its specific combination of the oxazole ring and the methylamine group, which imparts distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H14Cl2N2O |
|---|---|
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
N-methyl-2-(3-methylphenyl)-1,3-oxazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-8-4-3-5-9(6-8)11-13-10(12-2)7-14-11;;/h3-7,12H,1-2H3;2*1H |
Clave InChI |
ZDHNCNXGOYCSKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=CO2)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


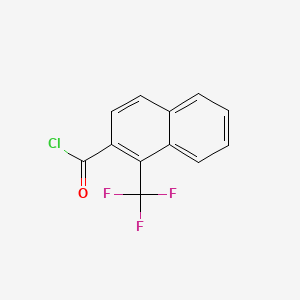





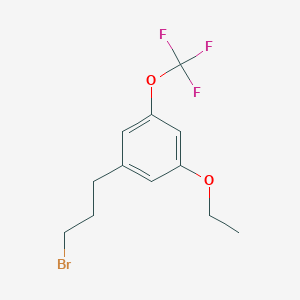
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)
![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)

